molecular formula C15H14Cl3N3O4 B607959 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride

Cat. No.: B607959
M. Wt: 406.6 g/mol
InChI Key: XRZHLOYBZOONSZ-UHFFFAOYSA-N
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Description

HJC0152 is a small-molecule compound that has been developed as a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and malignant transformation. Aberrant activation of STAT3 is frequently observed in various human cancers, making it an attractive target for cancer therapy .

Mechanism of Action

Target of Action

HJC0152 hydrochloride, also known as HJC0152, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a member of the STAT family and is constitutively activated in various human cancers . It plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

HJC0152 acts as an orally active inhibitor of STAT3 . It significantly inhibits the phosphorylation of STAT3 at Tyr705, thereby preventing its activation . This inhibition disrupts the dimerization of STAT3, preventing its translocation to the nucleus and subsequent transactivation of downstream target genes .

Biochemical Pathways

The inhibition of STAT3 by HJC0152 affects several biochemical pathways. It has been found to modulate metabolism, significantly reducing and disrupting several metabolites in the purine, glutathione, and pyrimidine metabolism pathways . This modulation of metabolic pathways contributes to the compound’s anticancer effects .

Result of Action

HJC0152 has shown significant anticancer effects. It efficiently reduces the proliferation of cancer cells, promotes the generation of reactive oxygen species (ROS), induces apoptosis, triggers DNA damage, and reduces motility in cancer cells . In vivo, HJC0152 significantly inhibits the growth of xenograft tumors .

Action Environment

The action of HJC0152 can be influenced by various environmental factors. It’s important to note that the effectiveness of HJC0152 has been demonstrated both in vitro and in vivo , suggesting its action is effective in different environments.

Biochemical Analysis

Biochemical Properties

HJC0152 hydrochloride functions as an inhibitor of STAT3, a protein involved in the JAK/STAT signaling pathway. This compound interacts with STAT3 by binding to its SH2 domain, thereby preventing its dimerization and subsequent translocation to the nucleus. This inhibition leads to a decrease in the transcription of STAT3 target genes, which are involved in cell proliferation and survival . Additionally, HJC0152 hydrochloride has been shown to reduce the levels of phosphorylated STAT3, further inhibiting its activity .

Cellular Effects

HJC0152 hydrochloride exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer (NSCLC) cells, HJC0152 hydrochloride reduces cell proliferation, promotes the generation of reactive oxygen species (ROS), induces apoptosis, triggers DNA damage, and reduces cell motility . In head and neck squamous cell carcinoma (HNSCC) cells, it inhibits cell proliferation, induces cell cycle arrest at the G0/G1 phase, and reduces cell invasion . These effects are mediated through the inhibition of STAT3 signaling and the modulation of metabolic pathways .

Molecular Mechanism

The molecular mechanism of HJC0152 hydrochloride involves the inhibition of STAT3 signaling. By binding to the SH2 domain of STAT3, HJC0152 hydrochloride prevents STAT3 dimerization and nuclear translocation, thereby inhibiting the transcription of STAT3 target genes . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival, such as c-Myc and cyclin D1 . Additionally, HJC0152 hydrochloride affects other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HJC0152 hydrochloride have been observed to change over time. The compound has shown stability under various storage conditions, with a shelf life of up to two years when stored at -20°C . In in vitro studies, HJC0152 hydrochloride has demonstrated sustained inhibition of STAT3 activity and cell proliferation over extended periods . In in vivo studies, the compound has shown long-term effects on tumor growth and metastasis, with significant inhibition observed in animal models .

Dosage Effects in Animal Models

The effects of HJC0152 hydrochloride vary with different dosages in animal models. In mouse models of breast cancer, HJC0152 hydrochloride has been shown to inhibit tumor growth at doses of 7.5 mg/kg and 25 mg/kg . Higher doses of the compound have not shown significant toxicity, indicating a favorable safety profile

Metabolic Pathways

HJC0152 hydrochloride is involved in various metabolic pathways, including the modulation of glucose and energy metabolism. The compound has been shown to affect the levels of several metabolites, including those involved in purine, glutathione, and pyrimidine metabolism . By inhibiting STAT3 signaling, HJC0152 hydrochloride disrupts the metabolic balance within cells, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

HJC0152 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to inhibit the nuclear translocation of phosphorylated STAT3, thereby preventing its activity in the nucleus . Additionally, HJC0152 hydrochloride affects the localization and accumulation of other proteins involved in cell signaling and metabolism .

Subcellular Localization

The subcellular localization of HJC0152 hydrochloride is primarily in the cytoplasm, where it interacts with STAT3 and other proteins involved in cell signaling . The compound inhibits the phosphorylation of STAT3 at the Tyr705 residue, preventing its translocation to the nucleus and subsequent transcriptional activity . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival .

Chemical Reactions Analysis

HJC0152 undergoes various chemical reactions, including:

    Oxidation: HJC0152 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: HJC0152 can undergo substitution reactions where specific functional groups are replaced with other groups to modify its activity. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Properties

IUPAC Name

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZHLOYBZOONSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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